2-Cyclopropylalanine

Description

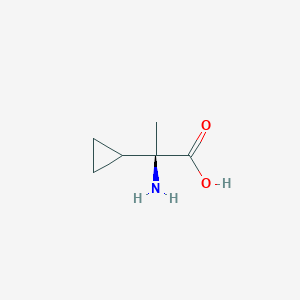

2-Cyclopropylalanine (IUPAC name: 2-amino-2-cyclopropylpropanoic acid) is a non-proteinogenic amino acid characterized by a cyclopropane ring attached to the β-carbon of the alanine backbone. Its hydrate form (CAS: 102735-53-5) is commercially available and used in pharmaceutical and biochemical research, particularly in the synthesis of peptide analogues with modified bioactivity . The cyclopropane moiety confers structural rigidity, which can enhance binding affinity to biological targets or improve metabolic stability compared to linear alkyl chains.

Properties

IUPAC Name |

(2R)-2-amino-2-cyclopropylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(7,5(8)9)4-2-3-4/h4H,2-3,7H2,1H3,(H,8,9)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFYYCFVOBCXDL-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1CC1)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopropylalanine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with alpha-bromoacetic acid under basic conditions to form the desired product. The reaction typically proceeds as follows:

- The reaction mixture is heated to facilitate the formation of this compound.

- The product is then purified through recrystallization or chromatography techniques .

Cyclopropylamine: reacts with in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Reduced forms of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibiotic Development

2-Cyclopropylalanine has been studied for its antifungal properties . Research indicates that l-cyclopropylalanine exhibits significant inhibition against various fungal strains, particularly Fusarium graminearum. The compound's mechanism of action appears to involve the disruption of essential amino acid biosynthesis, specifically targeting l-leucine pathways, which are critical for fungal growth.

Case Study: Antifungal Activity

- Source: Isolated from Amanita virgineoides

- Inhibition Rate: Up to 73.2% at 1 mg/mL concentration against Fusarium graminearum.

- Mechanism: Inhibition of l-leucine biosynthesis leading to reduced fungal growth.

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| l-Cyclopropylalanine | 1 | 73.2 |

| Control (l-Leucine) | - | Decreased activity with addition |

This data suggests that l-cyclopropylalanine could serve as a lead compound for developing new antifungal agents, particularly in agricultural applications where fungal resistance is a growing concern .

Peptide Synthesis and Stability

The incorporation of cyclopropyl amino acids into peptides has shown promising results in enhancing the stability of these compounds against enzymatic degradation.

Case Study: Peptide Stability

- Application: Synthesis of stable peptides for food and pharmaceutical industries.

- Key Findings: Peptides containing cyclopropyl amino acids demonstrated enhanced resistance to hydrolytic cleavage by organic acids and enzymes.

| Peptide Composition | Stability Against Hydrolysis | Application Area |

|---|---|---|

| Cyclopropyl Peptide | High | Beverage sweeteners |

| Standard Peptide | Low | General use |

This stability is particularly beneficial for developing long-lasting sweeteners in food products, where prolonged sweetness without degradation is desired .

Therapeutic Applications

The unique properties of this compound extend to therapeutic applications, especially as intermediates in synthesizing analgesic peptides that inhibit muscle contractions.

Case Study: Analgesic Peptides

- Utility: Used as intermediates in synthesizing enkephalin peptides.

- Effectiveness: Demonstrated ability to inhibit muscle contraction effectively.

| Compound Type | Functionality | Clinical Relevance |

|---|---|---|

| Cyclopropylalanine | Analgesic peptide synthesis | Pain management |

| Standard amino acids | Variable | General applications |

The incorporation of cyclopropylalanine into peptide structures may enhance their pharmacological profiles, leading to more effective pain relief formulations .

Structural Insights and Future Directions

The structural characteristics of this compound allow it to serve as a versatile building block in medicinal chemistry. Ongoing research focuses on optimizing its incorporation into various peptide sequences to enhance selectivity and efficacy in targeting specific biological pathways.

Future Research Areas

- Exploration of cyclopropyl derivatives in drug design.

- Investigation into the effects on protein folding and stability.

- Development of novel FRET substrates for biomolecular imaging.

Mechanism of Action

The mechanism of action of 2-Cyclopropylalanine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or modification of their activity.

Pathways Involved: It may affect metabolic pathways by altering enzyme activity, which can result in changes in cellular processes.

Comparison with Similar Compounds

Substituent Impact :

Key Challenges :

- Fluorinated analogs require stringent control of reaction conditions (e.g., temperature, catalysts) to avoid ring-opening side reactions.

- Protection/deprotection strategies (e.g., Boc, Fmoc) are critical for preserving stereochemistry .

Biological Activity

2-Cyclopropylalanine (Cpa) is an unusual amino acid derivative of alanine, where the methyl side chain is replaced by a cyclopropyl group. This modification imparts unique biological properties to the compound, making it a subject of interest in various fields such as medicinal chemistry, microbiology, and biochemistry.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl substituent, which contributes to its distinct structural and functional properties compared to standard amino acids. Its molecular formula is , and it has been shown to exhibit enhanced stability in peptide linkages, which can be beneficial in pharmaceutical applications .

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes involved in amino acid biosynthesis. Notably, it has been identified as an inhibitor of α-isopropylmalate synthase (α-IMPS), a key enzyme in the biosynthetic pathway of leucine. This inhibition can disrupt the growth of certain fungi and bacteria that rely on this pathway, presenting a potential novel antibiotic mechanism .

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties. It was isolated from the mushroom Amanita virgineoides during an antifungal screening test and showed broad-spectrum inhibition against various pathogenic fungi .

- Inhibition Mechanism : The compound's antifungal activity is linked to its ability to inhibit leucine biosynthesis. When leucine is present, the antifungal effect of Cpa is diminished, suggesting that it competes with leucine for binding sites on enzymes involved in its synthesis .

- Case Studies : In laboratory tests, this compound inhibited the growth of multiple fungal strains, including Candida albicans and Saccharomyces cerevisiae, without exhibiting toxicity towards mammalian cells at tested doses .

| Fungal Strain | Inhibition Zone (mm) | Concentration Tested (mM) |

|---|---|---|

| Candida albicans | 15 | 10 |

| Saccharomyces cerevisiae | 12 | 10 |

| Fusarium graminearum | 18 | 5 |

Antibacterial Activity

While primarily noted for its antifungal effects, this compound also shows moderate antibacterial activity. Its mechanism appears to be similar to that observed in fungi, where it interferes with essential amino acid biosynthesis pathways .

Research Findings

Recent studies have focused on the potential applications of this compound in drug development:

- Antifungal Drug Development : Given its unique mechanism of action, researchers are exploring Cpa as a lead compound for developing new antifungal agents that may be effective against drug-resistant strains .

- Stability in Peptide Formulations : The incorporation of cyclopropyl derivatives into peptide sequences has been shown to enhance stability against enzymatic degradation, which could improve the therapeutic efficacy of peptide-based drugs .

Q & A

Basic Research: What are the established synthetic routes for 2-Cyclopropylalanine, and how can they be optimized for academic laboratory settings?

Answer:

The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of a glycine equivalent with cyclopropane derivatives. For lab-scale optimization, consider:

- Enantioselective synthesis : Use chiral auxiliaries or asymmetric catalysis to improve stereochemical purity .

- Solvent and temperature control : Lower reaction temperatures (e.g., –20°C) in tetrahydrofuran (THF) or dimethylformamide (DMF) can reduce side reactions .

- Purification : Employ reverse-phase HPLC or recrystallization to isolate high-purity product. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

Basic Research: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H NMR can confirm cyclopropane proton splitting patterns (δ ~0.5–1.5 ppm), while ¹³C NMR identifies the quaternary cyclopropane carbon (~10–15 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC/UPLC : Use C18 columns with acidic mobile phases (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) for retention time consistency .

Advanced Research: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Answer:

- Controlled stability studies : Replicate experiments across pH 2–12, monitoring degradation via UV-Vis (λ = 210–280 nm) and LC-MS over 24–72 hours. Compare kinetic models (e.g., zero-order vs. first-order degradation) .

- Structural analysis : Use X-ray crystallography or DFT calculations to identify pH-sensitive functional groups (e.g., carboxylate or amine protonation states) .

- Meta-analysis : Systematically review literature to identify methodological discrepancies (e.g., buffer ionic strength, temperature) that may explain variability .

Advanced Research: What experimental strategies can elucidate the metabolic pathways of this compound in biological systems?

Answer:

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic intermediates via LC-MS/MS .

- Enzyme inhibition assays : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

- In silico modeling : Use software like Schrödinger’s Maestro to predict binding affinities with metabolic enzymes (e.g., CYP3A4) .

Basic Research: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers for incineration .

- Exposure response : For skin contact, wash with soap and water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation .

Advanced Research: How can computational methods enhance the design of this compound derivatives with improved bioactivity?

Answer:

- Structure-activity relationship (SAR) modeling : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., enzymes or receptors) .

- Machine learning : Train models on existing bioactivity datasets to predict cyclopropane modifications that enhance binding affinity .

- Free-energy perturbation (FEP) : Calculate ΔΔG values for proposed derivatives to prioritize synthesis .

Basic Research: What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

Answer:

- Dose-response curves : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using tools like GraphPad Prism .

- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Advanced Research: How can researchers address reproducibility challenges in synthesizing enantiopure this compound?

Answer:

- Chiral chromatography : Use Chiralpak® columns with heptane/isopropanol gradients to separate enantiomers .

- Circular dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards .

- Batch-to-batch documentation : Record reaction parameters (e.g., catalyst loading, stirring rate) in detail to identify variability sources .

Basic Research: What are the best practices for storing this compound to ensure long-term stability?

Answer:

- Storage conditions : Keep at –20°C in airtight, amber vials under nitrogen atmosphere to prevent oxidation/hydrolysis .

- Stability monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation .

Advanced Research: How can contradictory results in this compound’s receptor binding affinity be systematically investigated?

Answer:

- Binding assay standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and validate receptor purity via SDS-PAGE .

- Orthogonal assays : Compare surface plasmon resonance (SPR), ITC, and radioligand binding data to confirm affinity values .

- Collaborative studies : Share samples with independent labs to control for technique-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.